molecular formula C17H26O2 B13731771 Hexylcinnamic aldehyde dimethyl acetal CAS No. 29896-45-5

Hexylcinnamic aldehyde dimethyl acetal

Cat. No.: B13731771
CAS No.: 29896-45-5
M. Wt: 262.4 g/mol
InChI Key: JOGSEXPLVUGVOJ-BUHFOSPRSA-N
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Description

Hexylcinnamic aldehyde dimethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of aldehydes or ketones with alcohols. This compound is particularly known for its application in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylcinnamic aldehyde dimethyl acetal can be synthesized through the acetalization of hexylcinnamic aldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Acid-Catalyzed Acetalization: The aldehyde reacts with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Removal of Water: The reaction is driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus or molecular sieves.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include:

    Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors are used where the reactants are continuously fed into the reactor, and the product is continuously removed.

    Purification: The crude product is purified by distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Hexylcinnamic aldehyde dimethyl acetal undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to hexylcinnamic aldehyde and methanol.

    Oxidation: The aldehyde group in hexylcinnamic aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sulfuric acid at room temperature.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Hexylcinnamic aldehyde and methanol.

    Oxidation: Hexylcinnamic acid.

    Reduction: Hexylcinnamic alcohol.

Scientific Research Applications

Hexylcinnamic aldehyde dimethyl acetal has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of aldehyde groups.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of fragrance-based therapies.

    Industry: Widely used in the fragrance and flavor industry to impart a pleasant aroma to various products, including perfumes, cosmetics, and food items.

Mechanism of Action

The mechanism of action of hexylcinnamic aldehyde dimethyl acetal involves its interaction with various molecular targets:

    Aldehyde Protection: The acetal formation protects the aldehyde group from unwanted reactions during synthetic procedures.

    Fragrance Release: In the fragrance industry, the compound slowly releases the aldehyde, providing a sustained aroma.

Comparison with Similar Compounds

Hexylcinnamic aldehyde dimethyl acetal can be compared with other similar compounds such as:

    Benzaldehyde Dimethyl Acetal: Similar in structure but derived from benzaldehyde, used for similar protective and fragrance purposes.

    Cinnamaldehyde Dimethyl Acetal: Derived from cinnamaldehyde, also used in fragrance and flavor applications.

Uniqueness: this compound is unique due to its specific aroma profile and its ability to provide a sustained release of fragrance, making it highly valuable in the fragrance industry.

Properties

CAS No.

29896-45-5

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-[(E)-3,3-dimethoxyprop-1-enyl]-4-hexylbenzene

InChI

InChI=1S/C17H26O2/c1-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(18-2)19-3/h9-14,17H,4-8H2,1-3H3/b14-13+

InChI Key

JOGSEXPLVUGVOJ-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)/C=C/C(OC)OC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=CC(OC)OC

Origin of Product

United States

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